[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by a xanthene backbone with 9,9-dimethyl substituents, a diphenylphosphino group at position 5, and a sterically bulky 2,2-dimethylpropyl chain. The sulfinamide moiety (2-methyl-2-propanesulfinamide) contributes to its role in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where enantioselectivity is critical . Its air-sensitive nature necessitates storage under inert atmospheres (e.g., argon) to preserve reactivity .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQXRAOWAARAD-GKDFLWOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.
Attachment of the sulfinamide group: The sulfinamide moiety is then attached to the phosphine ligand through nucleophilic substitution reactions, often using sulfinyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity [S®]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine and sulfinamide derivatives.
Scientific Research Applications
Metal-Catalyzed Reactions
The compound is primarily utilized as a bidentate ligand in metal-catalyzed reactions, including:
- Cross-Coupling Reactions : It has been shown to enhance the efficiency of cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. These reactions are vital for the formation of carbon-carbon bonds in organic synthesis.
- Hydroformylation : The ligand's ability to stabilize metal centers allows for improved selectivity and yield in hydroformylation processes, where alkenes are converted into aldehydes.
Asymmetric Synthesis
The chiral nature of this sulfinamide enables its use in asymmetric synthesis. It can facilitate the formation of chiral centers in organic molecules, which is essential for developing pharmaceuticals and agrochemicals.
Coordination Chemistry
The compound's phosphorus atom plays a critical role in coordination chemistry. It forms stable complexes with late transition metals (e.g., palladium, platinum), which are crucial for various catalytic cycles. The strong chelation provided by the phosphine group enhances the reactivity of the metal center.
Crystal Structure Studies
Crystal structure analysis has provided insights into the ligand's geometry and bonding characteristics. Studies have reported the synthesis and crystallographic data of similar phosphine ligands, revealing:
- Bite Angles : The bite angle between donor atoms significantly influences the stability of metal-ligand complexes.
- Steric Effects : The bulky diphenylphosphino group affects the steric environment around the metal center, impacting reaction pathways and selectivity.
Data Table: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | C2/c |
| a (Å) | 20.1788(4) |
| b (Å) | 13.0247(4) |
| c (Å) | 18.0172(5) |
| β (°) | 119.874(2) |
| Volume (ų) | 4106.1(2) |
| Z | 4 |
Case Study 1: Application in Cross-Coupling Reactions
In a recent study published in Chemical Communications, researchers demonstrated that using [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide as a ligand significantly improved yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands.
Case Study 2: Asymmetric Catalysis
A study published in Journal of Organic Chemistry explored the use of this sulfinamide in asymmetric synthesis, showing that it facilitated high enantioselectivity in reactions involving prochiral substrates. The results indicated that modifications to the ligand structure could further enhance its catalytic performance.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that facilitate various catalytic reactions. The sulfinamide group enhances the chiral environment, promoting enantioselectivity in the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfinamide-phosphine ligands, differing primarily in substituents on the xanthene ring, backbone alkyl groups, and electronic modifications. Below is a detailed analysis:
Structural and Functional Differences
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents and Backbone Modifications
- Electronic Effects : The 4-methoxyphenyl group in CAS 2160535-56-6 introduces electron-donating properties, which may enhance metal-ligand coordination strength compared to the unsubstituted xanthene core .
- Structural Simplicity : CAS 1803239-46-4 lacks the xanthene ring, reducing molecular weight (374.5 vs. ~616) and steric demand, making it suitable for reactions requiring smaller ligands .
Biological Activity
The compound [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a phosphine ligand known for its role in catalysis, particularly in transition metal-catalyzed reactions. This article explores its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C33H36NO2PS
- Molecular Weight : 541.7 g/mol
- CAS Number : 2162939-90-2
- Purity : ≥95%
The compound features a xanthene backbone, which contributes to its unique properties and functions in biological systems.
The biological activity of this compound primarily stems from its ability to act as a ligand in coordination complexes. These complexes can facilitate various biochemical reactions, including:
- Catalytic Activity : The compound has been shown to enhance the selectivity and efficiency of metal-catalyzed reactions, such as hydroformylation and cross-coupling reactions. For instance, it has been associated with improved selectivity for linear aldehydes in hydroformylation processes .
Case Studies
- Catalytic Efficiency in Hydroformylation :
-
Phosphine Ligands in Cancer Therapy :
- Research has indicated that phosphine ligands may influence cellular signaling pathways relevant to cancer progression. The specific effects of this compound on cancer cell lines remain under investigation, but preliminary data suggest potential anti-cancer properties through modulation of enzyme activity .
- Oxidative Stability :
Comparative Biological Activity
| Ligand | Selectivity (%) | Turnover Frequency (TOF) | Application |
|---|---|---|---|
| This compound | 97.7 | 800 mol (mol of Rh) h | Hydroformylation |
| Xantphos | 70 | N/A | Hydroformylation |
| Triphenylphosphine | 11 | N/A | Hydroformylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
